molecular formula C19H21FN2O B5760812 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine

1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5760812
M. Wt: 312.4 g/mol
InChI Key: QMGOMZYYZTZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine, also known as 2-FBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine involves its binding to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to this transporter, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine prevents the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can then lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine are primarily related to its effects on serotonin levels in the brain. Studies have shown that 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine can increase extracellular serotonin levels in the brain, leading to changes in neuronal activity and behavior. Additionally, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a valuable tool for studying the role of serotonin in the brain. Additionally, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to study serotonin function.
One of the limitations of using 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research involving 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine. One area of interest is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. Additionally, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine could be used to study the effects of serotonin on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems. Finally, future research could focus on developing new compounds based on the structure of 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine that have improved solubility and longer half-lives.

Synthesis Methods

The synthesis method of 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 4-(2-methylbenzyl)piperazine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and at a low temperature. The resulting product is then purified using column chromatography to obtain pure 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which makes it a valuable tool for studying the role of serotonin in the brain. Additionally, 1-(2-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has been used to study the effects of serotonin on neuronal activity and behavior.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-6-2-3-7-16(15)14-21-10-12-22(13-11-21)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGOMZYYZTZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.